molecular formula C12H14O2 B1404404 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314763-74-0

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1404404
CAS No.: 1314763-74-0
M. Wt: 190.24 g/mol
InChI Key: JHTCRMCNEUULBJ-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a high-grade chemical reagent intended for research applications. This compound features a cyclopropane ring substituted with a carboxylic acid group and a 4-ethylphenyl group at the same carbon atom, a structure often exploited in medicinal chemistry and materials science for its unique steric and electronic properties . The cyclopropane scaffold is of significant interest in pharmaceutical research for its ability to improve potency, metabolic stability, and pharmacokinetic profiles of lead molecules. Researchers utilize this and similar compounds, such as the analogous 1-(4-Methylphenyl) variant , as key synthetic intermediates or building blocks in the development of bioactive molecules. As a carboxylic acid, it can be readily functionalized into esters, amides, or other derivatives, making it a versatile precursor for constructing more complex chemical libraries . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use. The compound requires standard handling procedures for carboxylic acids, including the use of appropriate personal protective equipment to prevent skin and eye irritation .

Properties

IUPAC Name

1-(4-ethylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-9-3-5-10(6-4-9)12(7-8-12)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTCRMCNEUULBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Sulfonium Ylide Intermediates

One established method for synthesizing cyclopropane carboxylic acid derivatives involves the use of stable sulfonium ylides as cyclopropanating agents. This approach was detailed in a patent describing the preparation of various cyclopropane carboxylic acid esters and acids, including derivatives substituted with phenyl groups.

Method Summary:

  • Preparation of tetrahydrothiophenium salts (sulfonium ylides) from appropriate precursors.
  • Reaction of these ylides with activated olefins (alkenes) bearing aromatic substituents to form cyclopropane rings.
  • Hydrolysis or base treatment to convert esters to carboxylic acids as needed.

Key Reaction Conditions:

Step Conditions Notes
Ylide formation Reaction of sulfonium salts with aqueous base Sodium or potassium hydroxide/carbonate
Cyclopropanation Reaction with olefin in inert solvent (e.g., methylene chloride) at 15–50 °C Equimolar or slight excess olefin
Hydrolysis/Workup Acidification and extraction Isolation of carboxylic acid

Yields and Observations:

  • Conversion rates vary with solvent and temperature; e.g., 86% conversion in methylene chloride at reflux over 117 hours, 69% in benzene at 86 °C after 88 hours.
  • The method allows for good control of stereochemistry and substitution pattern on the cyclopropane ring.
  • The presence of electron-donating or withdrawing groups on the aromatic ring influences reactivity.

This method is suitable for preparing 1-(4-ethylphenyl)cyclopropane-1-carboxylic acid by selecting the appropriate substituted styrene or olefin precursor bearing the 4-ethylphenyl group.

Suzuki-Miyaura Cross-Coupling Approach

A modern and highly efficient method to access 1-(4-substituted phenyl)cyclopropane-1-carboxylic acids involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Method Summary:

  • Starting material: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid.
  • Coupling with substituted boronic acids (including 4-ethylphenylboronic acid) in the presence of a palladium catalyst.
  • Reaction conducted in a mixed solvent system (1,4-dioxane/water) with a base (potassium carbonate).
  • Catalysis by tetrakis(triphenylphosphine)palladium(0).
  • Heating at 80 °C for 16 hours.

Reaction Scheme:

$$
\text{1-(4-bromophenyl)cyclopropane-1-carboxylic acid} + \text{4-ethylphenylboronic acid} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(PPh}3)4, 80^\circ C} \text{this compound}
$$

Key Experimental Details:

  • After reaction completion, extraction with ethyl acetate, washing, drying, and purification by column chromatography.
  • Product characterized by ^1H-NMR, ^13C-NMR, IR, and mass spectrometry confirming structure and purity.

Yields and Advantages:

Parameter Value/Observation
Reaction time 16 hours
Temperature 80 °C
Yield Good yields reported (typically >70%)
Purification Column chromatography with ethyl acetate/pet ether
Structural Confirmation NMR and MS data consistent with target compound

This method is advantageous due to its modularity, allowing diverse substituents on the phenyl ring and mild reaction conditions.

Cyclopropanation via Alkylation and Cyclization of Nitroacetates

Another synthetic route involves alkylation followed by cyclization of nitroacetate esters with dihaloalkanes, leading to cyclopropane intermediates which can be converted to carboxylic acids.

Method Summary:

  • Alkylation of nitroacetic acid esters with 1,2-dihaloethane derivatives under reflux in methylene chloride.
  • Hydrocarbonylation cyclization catalyzed by salts (e.g., wormwood salt) or sodium carbonate.
  • Subsequent reduction of nitro group to amino group.
  • Hydrolysis of ester to yield 1-aminocyclopropane-1-carboxylic acid derivatives.
  • Final purification by crystallization.

Reaction Conditions:

Step Conditions Notes
Alkylation Methylene chloride, reflux 80–120 °C Use of 1,2-dihaloethane
Reduction Methanol or ethanol, TiCl3, 15–20 °C Converts nitro to amino group
Hydrolysis Methanol or ethanol, NaOH or KOH, 70–90 °C reflux Converts ester to acid
Purification Cooling stirred crystallization with 95% ethanol High purity product

This route is more general for cyclopropane carboxylic acid derivatives and may require adaptation for 4-ethylphenyl substitution.

Photochemical Visible-Light-Induced Homologation

A recent innovative method involves visible-light-induced homologation of unmodified carboxylic acids to extend carbon chains, which can be applied to cyclopropane carboxylic acids.

Method Highlights:

  • Use of visible light (405 nm) irradiation in the presence of catalytic acridine, copper(I) complex, and diphosphine ligands.
  • Addition of nitroethylene as a radical acceptor to generate nitroalkane intermediates.
  • Subsequent treatment with sodium nitrite in DMSO/acetic acid converts intermediates to homologated carboxylic acids.
  • High yields (~91%) achieved without chromatographic purification.

Relevance:

  • This method allows iterative one-carbon homologation, potentially useful for modifying cyclopropane carboxylic acids.
  • Could be adapted to synthesize this compound derivatives with precise chain length control.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Advantages Limitations
Sulfonium Ylide Cyclopropanation Sulfonium salts, olefins, base, inert solvents 66–86% conversion Good stereocontrol, versatile substrates Long reaction times, solvent sensitive
Suzuki-Miyaura Cross-Coupling 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, boronic acids, Pd catalyst, K2CO3, 1,4-dioxane/H2O >70% yields Mild conditions, modular, high purity Requires pre-functionalized bromide
Nitroacetate Alkylation & Cyclization Nitroacetate esters, 1,2-dihaloethanes, TiCl3, NaOH/KOH Moderate to high Straightforward, scalable Multi-step, may need optimization for aryl substituents
Visible-Light Homologation Carboxylic acid, nitroethylene, acridine, Cu catalyst, NaNO2 Up to 91% isolated Mild, no chromatography needed Novel method, may require specialized equipment

Chemical Reactions Analysis

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The cyclopropane ring in its structure is known for its strained nature, which can lead to unique reactivity and interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physicochemical Properties

Halogen-Substituted Analogs
  • 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 345965-52-8) Density: 1.671 g/cm³ .
  • 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5)

    • Substituent Position : Meta-bromo substitution may reduce steric hindrance compared to para-substituted analogs, affecting binding in biological systems .
Electron-Donating Substituents
  • 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 16728-01-1)

    • Methoxy Group : Electron-donating nature lowers acidity (predicted pKa ~4.5–5.0) compared to halogenated analogs. This enhances solubility in polar solvents .
  • 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1512778-52-7)

    • Hydroxymethyl Group : Introduces hydrogen-bonding capability, improving aqueous solubility (molecular weight: 192.21 g/mol) .
Electron-Withdrawing Substituents
  • 1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid (CID 89411824)
    • Ethynyl Group : Increases rigidity and electron-withdrawing effects, lowering pKa (predicted 4.13) and enhancing acidity compared to ethyl-substituted analogs .
    • Collision Cross-Section (CCS) : Predicted CCS values range from 142.0–155.3 Ų for adducts (e.g., [M+H]+: 142.0 Ų), useful for analytical method development .

Physical Properties and Stability

Table 1: Comparative Physical Properties
Compound Name Molecular Formula Substituent Melting Point (°C) Density (g/cm³) pKa (Predicted)
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid C12H14O2 4-Ethylphenyl N/A N/A ~4.5–5.0*
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid C10H9BrO2 4-Bromophenyl N/A 1.671 ~3.8–4.2*
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid C11H12O3 4-Methoxyphenyl N/A N/A ~4.5–5.0
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid C12H10O2 4-Ethynylphenyl N/A 1.24 4.13
1-Fluorocyclopropane-1-carboxylic acid C4H5FO2 Fluorine (on ring) N/A N/A ~1.5–2.0*

*Estimated based on substituent effects.

Key Observations :
  • Cyclopropane Ring Stability : Cyclopropane derivatives with electron-withdrawing groups (e.g., ethynyl, bromo) exhibit higher acidity due to increased ring strain and inductive effects .
  • Solubility : Hydroxyl or methoxy substituents improve aqueous solubility, whereas halogenated or aromatic groups enhance lipophilicity .
Cyclopropane Ring Formation
  • 1-Arylcycloprop-2-ene-1-carboxylic Acids : Synthesized via silyl-protected intermediates (e.g., trimethylsilyl groups) followed by deprotection, yielding compounds like 1-(2,4-difluorophenyl)cycloprop-2-ene-1-carboxylic acid (melting point: 98.7–101.8°C) .
  • Ethyl Esters : Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate (compound 8) is synthesized via vinylbenzene precursors, highlighting versatility in introducing trifluoromethyl groups .
Derivatization
  • Ester Hydrolysis : Methoxycarbonyl derivatives (e.g., 1-(4-(methoxycarbonyl)phenyl)cyclopropane-1-carboxylic acid) can be hydrolyzed to free carboxylic acids for further functionalization .

Biological Activity

1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14O2
  • SMILES Notation : CC(C1CC1)C(=O)O

This compound features a cyclopropane ring and an ethylphenyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The exact mechanisms are still under investigation, but preliminary studies suggest:

  • Receptor Modulation : The compound may act as a modulator of certain neurotransmitter receptors, potentially affecting signaling pathways related to pain and inflammation.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : There is evidence supporting its analgesic effects, making it a candidate for pain management therapies.
  • Antitumor Activity : Preliminary findings indicate that it may possess antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : Animal models treated with this compound demonstrated significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent.
  • Cell Line Studies : In vitro experiments using cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting its antitumor potential.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences in biological activity:

CompoundAnti-inflammatoryAnalgesicAntitumor
This compoundYesYesYes
1-(4-Iodophenyl)cyclopropane-1-carboxylic acidModerateNoLimited
Cyclopropanecarboxylic AcidNoYesNo

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid, and how do their yields compare?

  • Answer: The compound can be synthesized via cyclopropanation of substituted styrenes using diethylzinc and diiodomethane, or through ring-opening of epoxides followed by carboxylation. For example, a method analogous to the synthesis of 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid achieved yields of 77–79% using 1-bromo-2-chloroethane and nitrile intermediates . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. Characterization typically involves NMR (¹H/¹³C), IR, and HPLC to confirm purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer:

  • ¹H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm) and cyclopropane protons (δ 1.2–1.8 ppm) .
  • ¹³C NMR : Confirms the carboxylic acid carbon (δ ~170 ppm) and cyclopropane carbons (δ 20–25 ppm) .
  • IR Spectroscopy : Detects the carboxylic acid C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., 176.21 g/mol for the methylphenyl analog) .

Q. How do physical properties (e.g., solubility, melting point) influence laboratory handling?

  • Answer: The compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF). Its melting point (~160–164°C, based on analogs) necessitates controlled heating during reactions. Storage at 2–8°C under inert atmosphere prevents degradation .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during cyclopropanation?

  • Answer: Stereoselectivity is achieved using chiral auxiliaries or asymmetric catalysts. For example, enantiopure analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid are synthesized via rhodium-catalyzed cyclopropanation, achieving >90% enantiomeric excess (ee) . Computational modeling (DFT) predicts transition states to optimize catalyst design .

Q. What role does cyclopropane ring strain play in the compound’s reactivity in biological systems?

  • Answer: The ring strain (≈27 kcal/mol) enhances electrophilicity, facilitating interactions with biological targets. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) acts as an ethylene precursor in plants due to its strained structure . Analogously, the ethylphenyl derivative may act as a mechanism-based inhibitor in enzyme studies .

Q. How can contradictory data from biological assays be resolved?

  • Answer: Discrepancies in bioactivity data (e.g., antimicrobial assays) require rigorous controls:

  • Dose-Response Curves : Validate potency (IC₅₀) across multiple replicates.
  • Metabolic Stability Tests : Assess compound degradation in vitro (e.g., liver microsomes) .
  • Conjugate Analysis : Identify metabolites (e.g., malonyl or methyl conjugates) via LC-MS, as seen in ACC studies .

Q. What computational methods predict binding affinity with biological targets?

  • Answer:

  • Molecular Docking : Screens potential targets (e.g., enzymes with cyclopropane-binding pockets) using AutoDock Vina .
  • MD Simulations : Evaluate binding stability over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. bromophenyl groups) with activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-(4-Ethylphenyl)cyclopropane-1-carboxylic acid

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